molecular formula C17H12N2O3S2 B11668603 N-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-2-hydroxy-benzamide

N-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-2-hydroxy-benzamide

Cat. No.: B11668603
M. Wt: 356.4 g/mol
InChI Key: XCZNMNROVOIHOT-UVTDQMKNSA-N
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Description

N-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-2-hydroxy-benzamide is a complex organic compound with significant potential in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a hydroxy-benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-2-hydroxy-benzamide typically involves the condensation of appropriate thiazolidinone derivatives with benzaldehyde derivatives under specific reaction conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the benzylidene linkage. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality control, and implementing efficient purification techniques to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-2-hydroxy-benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives. Substitution reactions can lead to a variety of benzylidene derivatives with different functional groups.

Scientific Research Applications

N-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-2-hydroxy-benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-2-hydroxy-benzamide involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. For example, its antimicrobial activity may result from disrupting bacterial cell walls or inhibiting essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-isonicotinamide
  • (5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-acetic acid
  • N-(5-(4-Ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide

Uniqueness

N-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-2-hydroxy-benzamide is unique due to the presence of the hydroxy-benzamide moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C17H12N2O3S2

Molecular Weight

356.4 g/mol

IUPAC Name

N-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide

InChI

InChI=1S/C17H12N2O3S2/c20-13-9-5-4-8-12(13)15(21)18-19-16(22)14(24-17(19)23)10-11-6-2-1-3-7-11/h1-10,20H,(H,18,21)/b14-10-

InChI Key

XCZNMNROVOIHOT-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O

Origin of Product

United States

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